Auriculasin

Vue d'ensemble

Description

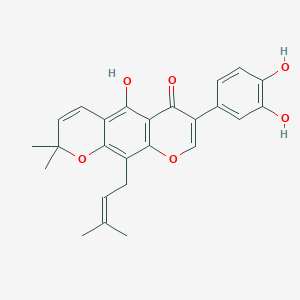

L’auriculasine est une isoflavone prénylée, un type de flavonoïde naturel. Elle est principalement trouvée dans la racine de Flemingia philippinensis. Ce composé a suscité un intérêt considérable en raison de ses multiples effets pharmacologiques, notamment ses propriétés anticancéreuses .

Mécanisme D'action

L’auriculasine exerce ses effets par plusieurs mécanismes :

Stress Oxydant Mitochondrial : L’auriculasine favorise le stress oxydant mitochondrial en réduisant le potentiel de la membrane mitochondriale et en augmentant les teneurs en ROS et en malondialdéhyde (MDA).

Inhibition de la Voie PI3K/Akt : L’auriculasine inhibe la voie PI3K/Akt en bloquant la phosphorylation, qui est cruciale pour la survie et la prolifération cellulaires.

Production de ROS : L’auriculasine améliore la production de ROS, ce qui entraîne un stress oxydant et une inhibition de la croissance des cellules tumorales.

Analyse Biochimique

Biochemical Properties

Auriculasin has been shown to interact with various biomolecules in biochemical reactions. It promotes the generation of reactive oxygen species (ROS) in a concentration-dependent manner . The upregulation of Keap1 and AIFM1 by this compound has been shown to enhance ROS production and inhibit tumor cell growth in colorectal cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in colorectal cancer (CRC) cells, leads to mitochondrial shrinkage, and increases the intracellular accumulation of Fe 2+ and MDA . This compound also inhibits the invasion and clone forming ability of CRC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It promotes the expression of Keap1 and AIFM1, but significantly reduces the phosphorylation level of AIFM1 . Molecular docking studies have shown that noncovalent interactions between this compound and the CYPs are dominated by hydrogen bonding, π-π stacking, and hydrophobic interactions .

Temporal Effects in Laboratory Settings

It is known that this compound promotes ROS generation in a concentration-dependent manner , suggesting that its effects may vary over time depending on its concentration.

Metabolic Pathways

This compound is involved in the generation and dysregulation of ROS and their associated signaling pathways . It is known to interact with enzymes such as Keap1 and AIFM1 .

Méthodes De Préparation

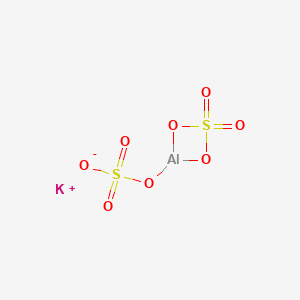

Voies de Synthèse et Conditions de Réaction : L’auriculasine peut être synthétisée par diverses réactions chimiques impliquant la prénylation des isoflavones. La voie de synthèse implique généralement l’utilisation de bromure de prényle et d’une base pour introduire le groupe prényle dans la structure de l’isoflavone. Les conditions de réaction nécessitent souvent un solvant tel que le diméthylsulfoxyde (DMSO) et un catalyseur comme le carbonate de potassium (K2CO3) pour faciliter la réaction .

Méthodes de Production Industrielle : La production industrielle d’auriculasine implique l’extraction du composé de la racine de Flemingia philippinensis. Le processus d’extraction comprend le séchage des racines, leur broyage en une poudre fine et l’utilisation de solvants comme l’éthanol ou le méthanol pour extraire l’auriculasine. L’extrait est ensuite purifié à l’aide de techniques telles que la chromatographie sur colonne pour isoler le composé .

Analyse Des Réactions Chimiques

Types de Réactions : L’auriculasine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’auriculasine peut être oxydée pour former divers produits d’oxydation. Les oxydants courants comprennent le peroxyde d’hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : La réduction de l’auriculasine peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH4).

Substitution : L’auriculasine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d’hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction : Borohydrure de sodium (NaBH4)

Substitution : Iodure de méthyle (CH3I), base (par exemple, carbonate de potassium, K2CO3)

Principaux Produits Formés :

Oxydation : Produits d’oxydation avec des groupes fonctionnels supplémentaires contenant de l’oxygène.

Réduction : Formes réduites de l’auriculasine avec moins de groupes fonctionnels contenant de l’oxygène.

Substitution : Dérivés d’auriculasine substitués avec différents groupes fonctionnels.

4. Applications de la Recherche Scientifique

L’auriculasine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : L’auriculasine est utilisée comme composé modèle pour étudier le comportement chimique des isoflavones prénylées.

Biologie : Elle est utilisée pour étudier les activités biologiques des isoflavones prénylées, notamment leurs propriétés antioxydantes et anti-inflammatoires.

Médecine : L’auriculasine a montré un potentiel en tant qu’agent anticancéreux. Elle améliore également la production d’espèces réactives de l’oxygène (ROS) pour réguler la croissance des cellules cancéreuses colorectales.

Applications De Recherche Scientifique

Auriculasin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the chemical behavior of prenylated isoflavones.

Biology: It is used to investigate the biological activities of prenylated isoflavones, including their antioxidant and anti-inflammatory properties.

Medicine: this compound has shown potential as an anticancer agent. It also enhances reactive oxygen species (ROS) generation to regulate colorectal cancer cell growth.

Comparaison Avec Des Composés Similaires

L’auriculasine est unique parmi les isoflavones prénylées en raison de ses puissantes propriétés anticancéreuses. Des composés similaires comprennent :

Shikonine : Un autre produit naturel qui cible les ROS pour exercer des effets anticancéreux.

Caféate de Méthyle : Un composé ayant des activités similaires liées aux ROS.

Ilimaquinone : Connu pour sa production de ROS et ses propriétés anticancéreuses.

L’auriculasine se démarque par son inhibition spécifique de la voie PI3K/Akt et sa capacité à induire la ferroptose, ce qui en fait un candidat prometteur pour la thérapie contre le cancer .

Propriétés

IUPAC Name |

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEBCAMYGWGJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418510 | |

| Record name | AURICULASIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60297-37-2 | |

| Record name | Auriculasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60297-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Auriculasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060297372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AURICULASIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AURICULASIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

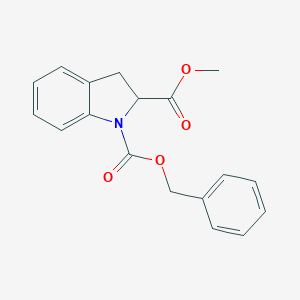

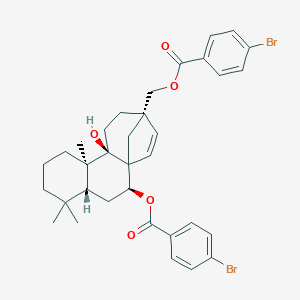

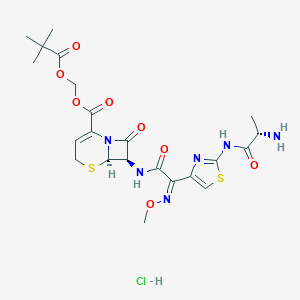

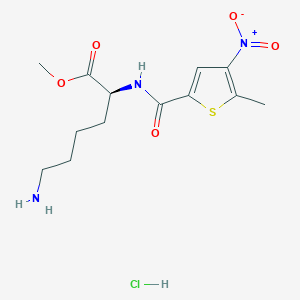

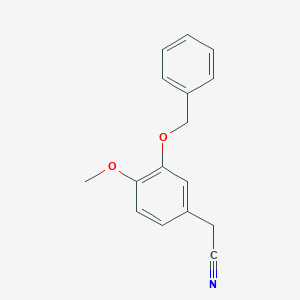

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)